7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
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Overview
Description
7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15Cl2NO. This compound is known for its unique spiro structure, which consists of a benzofuran ring fused to a piperidine ring. The presence of a chlorine atom at the 7th position of the benzofuran ring adds to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Spirocyclization: The spirocyclization step involves the reaction of the benzofuran derivative with a piperidine derivative under specific conditions to form the spiro compound.
Industrial Production Methods
Industrial production of 7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products Formed
Scientific Research Applications
7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride .
- 7-Chloro-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride .
- 7-Chloro-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride .
Uniqueness
7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is unique due to its specific spiro structure and the presence of a chlorine atom at the 7th position, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H15Cl2NO |
---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
7-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-3-1-2-9-8-12(15-11(9)10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |
InChI Key |
AEKXIKCBTDFCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C(=CC=C3)Cl.Cl |
Origin of Product |
United States |
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